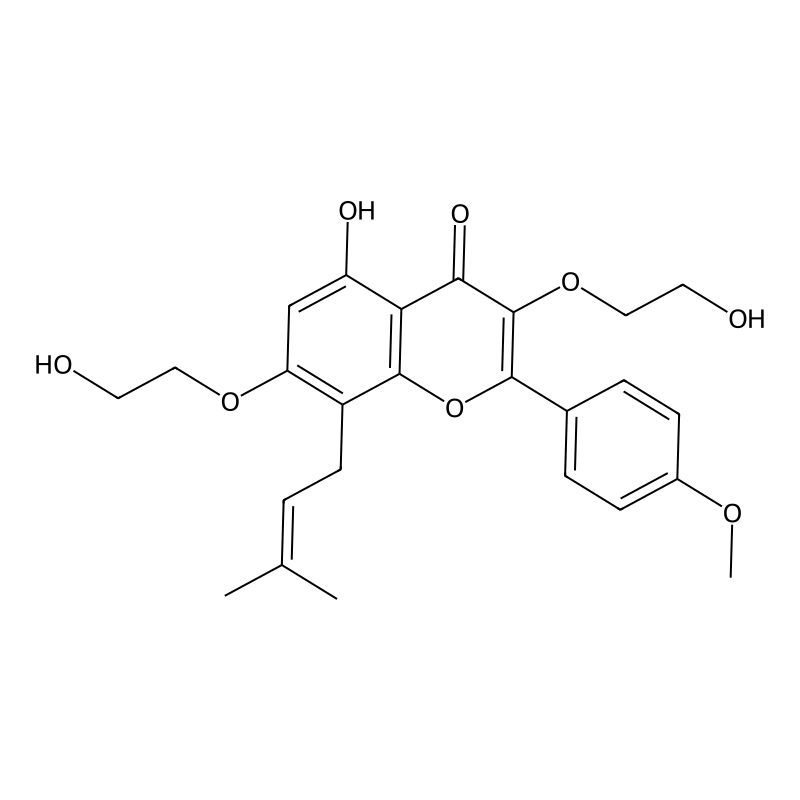

3,7-Bis(2-hydroxyethyl)icaritin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,7-Bis(2-hydroxyethyl)icaritin is a semi-synthetic derivative of icaritin, a bioactive prenylflavonoid aglycone metabolized from icariin, the primary active component of *Epimedium* species. While the icaritin core structure is known for a range of activities, its practical application in research and development is often limited by very low water solubility and poor oral bioavailability. The strategic addition of two hydroxyethyl groups to the 3 and 7 positions is a chemical modification designed specifically to improve these physicochemical properties, thereby enhancing its utility as a research compound and potential therapeutic lead.

References

- [1] Dell'Agli, M., Galli, G. V., Dal Cero, E., Belluti, F., Bosisio, E., & Bove, E. (2008). Potent inhibition of human phosphodiesterase-5 by icariin derivatives. Journal of Natural Products, 71(9), 1513–1517.

- [2] Shokoohinia, Y., Hosseinzadeh, L., Ghias-Behbahani, G., & Fattahi, A. (2017). A review of the pharmacology and toxicology of icaritin as a primary effective metabolite of icariin. Journal of Men's Health, 13(2), e24-e35.

- [3] Zhang, B., Zhang, Y., Tang, J., Wang, Q., & Li, Y. (2017). The pharmacokinetic and metabolic profiles of icaritin in rats. Molecules, 22(1), 143.

- [4] Ci, N., Li, Y., Wu, X., Liu, Y., & Liu, Y. (2022). Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review. Pharmaceuticals, 15(7), 856.

Direct substitution with the parent compound, icaritin, fails in applications requiring consistent dosing in aqueous media or predictable in vivo exposure. Icaritin's poor water solubility and low membrane permeability create significant handling and formulation challenges, leading to low and variable oral bioavailability (~12% for the parent glycoside icariin). This necessitates the use of organic solvents or complex formulation technologies that can confound experimental results. 3,7-Bis(2-hydroxyethyl)icaritin was specifically engineered to address these deficiencies. Choosing icaritin over this derivative reintroduces the fundamental physicochemical barriers that this compound was synthesized to overcome, compromising reproducibility in both in vitro and in vivo settings.

References

- [1] Ci, N., Li, Y., Wu, X., Liu, Y., & Liu, Y. (2022). Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review. Pharmaceuticals, 15(7), 856.

- [2] Zhang, B., Zhang, Y., Tang, J., Wang, Q., & Li, Y. (2017). The pharmacokinetic and metabolic profiles of icaritin in rats. Molecules, 22(1), 143.

Potent PDE5 Inhibition Directly Comparable to Sildenafil Benchmark

In a direct enzymatic assay against human recombinant phosphodiesterase-5A1 (PDE5A1), 3,7-Bis(2-hydroxyethyl)icaritin demonstrated an IC50 value of 75 nM. This level of potency is nearly identical to the pharmaceutical benchmark Sildenafil (IC50 of 74 nM) under the same conditions and is approximately 80-fold more potent than its natural precursor, icariin (IC50 of 5900 nM).

| Evidence Dimension | PDE5A1 Inhibition (IC50) |

| Target Compound Data | 75 nM |

| Comparator Or Baseline | Sildenafil: 74 nM; Icariin: 5900 nM |

| Quantified Difference | ~80x more potent than Icariin; equivalent potency to Sildenafil |

| Conditions | In vitro human recombinant PDE5A1 enzyme assay |

This demonstrates that the compound is a highly potent, research-grade tool with activity equivalent to a widely used pharmaceutical standard, making it suitable for studies requiring robust and reproducible enzyme inhibition.

Designed for Enhanced Aqueous Solubility and Formulation Viability

The parent compound, icaritin, is characterized by poor water solubility and low membrane permeability, which are significant obstacles to its use in aqueous biological buffers and for achieving adequate oral bioavailability. The addition of two hydrophilic hydroxyethyl groups is a deliberate medicinal chemistry strategy to increase polarity and improve hydrogen bonding potential with water, thereby addressing a primary handling and formulation limitation of the natural product scaffold.

| Evidence Dimension | Aqueous Solubility & Handling |

| Target Compound Data | Chemically modified with two hydrophilic hydroxyethyl groups to improve solubility. |

| Comparator Or Baseline | Icaritin, the parent compound, exhibits low water solubility and poor membrane permeability. |

| Quantified Difference | Qualitative improvement in a key physicochemical property that limits the utility of the parent compound. |

| Conditions | General principles of medicinal chemistry and flavonoid properties. |

Improved solubility simplifies stock solution preparation, reduces reliance on potentially confounding organic solvents in vitro, and provides a critical starting point for developing viable formulations for in vivo studies.

High-Potency In Vitro Assays of the NO/cGMP Signaling Pathway

Due to its potent, sildenafil-level PDE5 inhibition and enhanced solubility, this compound is the right choice for cell-based and enzymatic assays where achieving precise, effective concentrations without solvent artifacts is critical. It allows for more reliable dose-response studies compared to the less potent and poorly soluble precursor, icariin.

Preclinical Formulation Development for Oral Delivery Systems

For researchers aiming to overcome the known bioavailability issues of natural flavonoids, this derivative serves as an optimized starting material. Its improved physicochemical properties make it more amenable to inclusion in various drug delivery systems, such as solid dispersions or nano-emulsions, for preclinical in vivo testing.

Comparative Pharmacology and Off-Target Profiling

Given its potency is nearly identical to sildenafil, this compound is an excellent tool for studies designed to differentiate the biological effects of a flavonoid scaffold from a synthetic pyrazolopyrimidinone. It enables direct, potency-matched comparisons to investigate secondary targets or alternative mechanisms of action.

References

- [1] Dell'Agli, M., Galli, G. V., Dal Cero, E., Belluti, F., Bosisio, E., & Bove, E. (2008). Potent inhibition of human phosphodiesterase-5 by icariin derivatives. Journal of Natural Products, 71(9), 1513–1517.

- [2] Ci, N., Li, Y., Wu, X., Liu, Y., & Liu, Y. (2022). Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review. Pharmaceuticals, 15(7), 856.